molecular formula C24H23N2NaO9S B8104374 Fmoc-NH-pentanoic acid-NHS-SO3Na

Fmoc-NH-pentanoic acid-NHS-SO3Na

Cat. No.: B8104374
M. Wt: 538.5 g/mol
InChI Key: FPEIIXDEAPFDFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na involves the protection of the amine group with Fmoc (fluorenylmethyloxycarbonyl) and the activation of the carboxylic acid group with NHS (N-hydroxysuccinimide) to form a sulfonated ester. The sulfonation increases the water solubility of the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the final deprotection and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-pentanoic acid-NHS-SO3Na undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amide-linked conjugates and free amines after deprotection .

Scientific Research Applications

Fmoc-NH-pentanoic acid-NHS-SO3Na is widely used in scientific research for the synthesis of PROTACs. These molecules are valuable tools in chemical biology and drug discovery for targeted protein degradation. Applications include:

Mechanism of Action

The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-NH-hexanoic acid-NHS-SO3Na
  • Fmoc-NH-butanoic acid-NHS-SO3Na
  • Fmoc-NH-octanoic acid-NHS-SO3Na

Uniqueness

Fmoc-NH-pentanoic acid-NHS-SO3Na is unique due to its specific chain length and sulfonation, which provide optimal solubility and reactivity for the synthesis of PROTACs. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIIXDEAPFDFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N2NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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